2-Pentylthiazole

Flavor chemistry Sensory science Food formulation

2-Pentylthiazole (syn. 2-n-amylthiazole, FEMA No.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 37645-62-8
Cat. No. B12679329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentylthiazole
CAS37645-62-8
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCCCCCC1=NC=CS1
InChIInChI=1S/C8H13NS/c1-2-3-4-5-8-9-6-7-10-8/h6-7H,2-5H2,1H3
InChIKeyQFYWDJHDOCZKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentylthiazole (CAS 37645-62-8): Procurement-Relevant Identity and Baseline Specifications


2-Pentylthiazole (syn. 2-n-amylthiazole, FEMA No. 4641) is a 2-alkyl-substituted 1,3-thiazole heterocycle bearing a linear five-carbon side chain. It is classified as a heterocyclic flavoring agent within the thiazole family and is recognized by JECFA (No. 2108) with a full specification [1]. The compound is a clear, colourless to yellow liquid (assay ≥95%) with a characteristic roasted aroma carrying distinct cocoa notes; it is practically insoluble in water but freely soluble in ethanol [1][2]. Its boiling point is 210–211 °C at 760 mmHg, specific gravity 0.991–0.998 (20 °C), and refractive index 1.493–1.499 [1]. These physical-chemical properties differentiate it from shorter-chain and branched 2-alkylthiazole analogs and carry direct consequences for formulation, processing, and sensory performance.

Why 2-Pentylthiazole Cannot Be Casually Substituted by Other 2-Alkylthiazoles in Flavor and Fragrance Procurement


Within the 2-alkylthiazole series, odor character and intensity are exquisitely sensitive to alkyl chain length, branching, and functional group substitution. The US Patent 3660112 explicitly teaches that branched 2-alkylthiazoles are generally more effective tomato flavor enhancers than straight-chain analogs, yet 2-n-amylthiazole (2-pentylthiazole) is claimed separately for its distinct flavor-modifying properties at 10–400 ppb [1]. Sensory literature confirms that 2-isobutylthiazole conveys a green, tomato-leaf character, 2-acetylthiazole imparts popcorn/nutty notes, while 2-pentylthiazole is uniquely described as roasted with cocoa nuances [2][3]. These qualitative differences are underpinned by quantifiable divergence in boiling point (spanning ~148 °C for 2-ethyl- to ~211 °C for 2-pentylthiazole) and lipophilicity (logP from ~0.85 to ~3.2), directly affecting volatility during thermal processing, partition behavior in multi-phase food matrices, and overall flavor release kinetics [4]. Substituting one alkylthiazole for another without quantitative reformulation therefore risks both sensory deviation and process failure.

Quantitative Differential Evidence: 2-Pentylthiazole vs. Closest Alkylthiazole Comparators


Odor Character Divergence: 2-Pentylthiazole Delivers Roasted-Cocoa Notes Distinct from the Green-Tomato Profile of 2-Isobutylthiazole

The JECFA specification formally describes 2-pentylthiazole as having a 'roasted aroma with cocoa notes,' whereas 2-isobutylthiazole, the most industrially prominent 2-alkylthiazole, is characterized as possessing a strong green odor resembling tomato leaf and develops an intense fresh tomato-like flavor when added to canned tomato puree at 20–50 ppb [1][2]. 2-Acetylthiazole, another common comparator, is described as nutty, cereal-like, and popcorn-like with an odor threshold of 10 ppb in water [3]. This qualitative triad—cocoa/roasted (2-pentylthiazole) vs. green/tomato (2-isobutylthiazole) vs. popcorn/nutty (2-acetylthiazole)—represents non-interchangeable sensory vectors for flavor formulation.

Flavor chemistry Sensory science Food formulation

Boiling Point Differentiation: 2-Pentylthiazole Offers a ~30 °C Higher Boiling Point than 2-Isobutylthiazole, Expanding Thermal Processing Windows

2-Pentylthiazole has a measured boiling point of 210–211 °C at 760 mmHg per JECFA specifications, compared with 2-isobutylthiazole at approximately 180 °C (lit.) and 2-ethylthiazole at 148 °C [1]. This ~30 °C elevation relative to 2-isobutylthiazole and ~63 °C elevation relative to 2-ethylthiazole translates to substantially lower vapor pressure at typical food processing temperatures (0.3 ± 0.4 mmHg at 25 °C for 2-pentylthiazole vs. 6.0 ± 0.3 mmHg for 2-ethylthiazole) . The enthalpy of vaporization for 2-pentylthiazole is 42.9 ± 3.0 kJ/mol . These data indicate that 2-pentylthiazole is better retained during high-temperature unit operations such as extrusion, baking, and retorting.

Thermal processing Volatility control Flavor stability

Patent-Defined Effective Concentration Range: 2-Pentylthiazole Is Claimed for Tomato Flavor Enhancement at 10–400 ppb Alongside 2-Isobutylthiazole, with Explicit Notes on Structural Differentiation

US Patent 3,660,112 (Campbell Soup Co., 1972) claims a process for enhancing tomato product flavor by adding 10–400 ppb of a pure 2-alkylthiazole bearing a C₃–C₅ alkyl moiety [1]. 2-n-Amylthiazole (2-pentylthiazole) is explicitly listed in Claim 8 as an operative compound. The patent specification teaches that branched 2-alkyl derivatives are generally more effective than straight-chain or linear 2-alkylthiazoles, although the latter 'have desirable flavor enhancing properties at the proper concentration' [1]. This creates a documented structure-activity framework: 2-pentylthiazole (linear C₅) occupies a distinct efficacy-concentration niche compared to 2-isobutylthiazole (branched C₄), the patent's preferred embodiment. The straight-chain pentyl derivative reduces tartness, modifies flavor by reducing the harshness of acidic notes, and creates a more smoothly blended flavor at the claimed concentration range [1].

Patent evidence Flavor enhancement Dose-response

Identification as a Key Food Flavor Compound: 2-Pentylthiazole Is One of Only Four Key Aroma Compounds Discriminating Corn Processing Treatments via ROAV Analysis

Zhang et al. (2022) analyzed volatile flavor compounds of corn subjected to nine different treatments (native, washing, blanching, precooling, freezing, steaming, boiling, frying, and freeze-drying) using GC-MS and GC-IMS [1]. Through Venn diagram analysis and relative odor activity value (ROAV) calculation, the authors identified only four compounds as key flavor compounds across all treatments: n-hexanal, 1-octene-3-ol, decylaldehyde, and 2-pentylthiazole [1]. The volatile fingerprints and sensory evaluation aroma profiles further demonstrated that corn samples could be classified into four categories consistent with the GC-IMS results [1]. This places 2-pentylthiazole among a very small, analytically validated set of volatiles that define corn aroma identity, distinguishing it from other alkylthiazoles not detected as key contributors in this matrix.

GC-MS GC-IMS Relative Odor Activity Value Corn flavor

Lipophilicity Gradient: 2-Pentylthiazole Exhibits a ~2.4 logP Unit Increase Over 2-Ethylthiazole, Dictating Differential Fat-Phase Partitioning in Food Matrices

The estimated logP (octanol-water partition coefficient) for 2-pentylthiazole is 3.20 (XlogP3-AA) per TGSC and 2.79–3.37 per ALOGPS/ChemAxon calculations, compared with 0.852 (est.) for 2-ethylthiazole and intermediate values for 2-propylthiazole and 2-butylthiazole [1][2][3]. The computed water solubility of 2-pentylthiazole is 0.26 g/L (logS = −2.8) [2]. This logP gradient of ~2.4 units across the homologous C₂–C₅ series directly governs the equilibrium distribution of the flavor compound between aqueous and lipid phases in emulsions, sauces, and multi-component food systems. At logP 3.20, 2-pentylthiazole partitions preferentially into the fat phase, resulting in slower release and prolonged flavor perception compared to the more rapidly released, water-favoring 2-ethylthiazole (logP 0.85) [1][3].

logP Partition coefficient Food matrix Formulation science

Natural Occurrence Pattern: 2-Pentylthiazole Is Detected in Cocoa/Cocoa Products, Whereas 2-Isobutylthiazole Dominates in Tomato, Establishing Divergent Natural-Source Authenticity Profiles

2-Pentylthiazole has been detected (though not quantified) in cocoa and cocoa products and cocoa beans (Theobroma cacao), making it a potential biomarker for cocoa consumption per HMDB annotation [1]. It is also described as a flavor component of roast cocoa beans [2]. In contrast, 2-isobutylthiazole was originally isolated from tomato flavor and is recognized as a characteristic tomato volatile, while 2-ethylthiazole is found in coffee, mushrooms, and tamarind [3][4]. This divergent natural occurrence pattern—cocoa/roasted matrices for 2-pentylthiazole vs. tomato/fresh vegetable matrices for 2-isobutylthiazole—provides an authenticity-driven rationale for compound selection in 'natural-identical' flavor formulations.

Natural occurrence Food authenticity Cocoa flavor Biomarker

Evidence-Backed Application Scenarios for 2-Pentylthiazole Procurement and Formulation


Cocoa, Chocolate, and Roasted-Note Flavor Formulations

The JECFA-specified organoleptic profile ('roasted aroma with cocoa notes') combined with the documented natural occurrence in cocoa beans and cocoa products directly supports specification of 2-pentylthiazole for chocolate, cocoa, and roasted-nut flavor formulations where 2-isobutylthiazole (green-tomato) or 2-acetylthiazole (popcorn) would introduce off-notes [1][2]. Its higher boiling point (210–211 °C) relative to shorter-chain analogs provides superior thermal stability during chocolate conching and baked-good processing, while its elevated logP (~3.2) favors sustained release from fat-continuous matrices such as cocoa butter [3].

Corn and Cereal-Based Product Flavoring

Zhang et al. (2022) identified 2-pentylthiazole as one of only four key flavor compounds defining corn aroma across nine different processing methods (steaming, boiling, frying, freeze-drying, etc.) using validated GC-MS/GC-IMS and ROAV analysis [4]. This analytical evidence positions 2-pentylthiazole as a scientifically substantiated ingredient for corn chip, tortilla, breakfast cereal, and corn-based snack flavor formulations, where it contributes to authentic roasted-corn character that cannot be replicated by green- or popcorn-noted alkylthiazole alternatives.

Tomato Product Flavor Enhancement with Controlled Acidic-Note Modulation

US Patent 3,660,112 establishes 2-pentylthiazole as an effective tomato flavor enhancer at 10–400 ppb, specifically noting its ability to reduce tartness and harsh acidic notes while creating a more smoothly blended overall flavor [5]. Although the patent indicates branched analogs are generally more potent, 2-pentylthiazole's linear C₅ chain provides a distinct flavor-modifying profile that may be preferred when excessive 'green' character from 2-isobutylthiazole is undesirable. This supports its use in premium tomato soups, sauces, and ketchup formulations targeting a rounded, less acidic flavor profile.

Regulatory-Cleared Flavor Ingredient Procurement for Global Markets

2-Pentylthiazole holds a full JECFA specification (No. 2108, evaluated 2012, Session 76) with the conclusion 'No safety concern at current levels of intake when used as a flavouring agent,' along with FEMA No. 4641 GRAS status [1][6]. This dual JECFA-FEMA clearance provides a documented regulatory pathway for procurement and use in food products across multiple jurisdictions, distinguishing it from alkylthiazole analogs that may lack updated JECFA evaluations or carry different regulatory classifications.

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